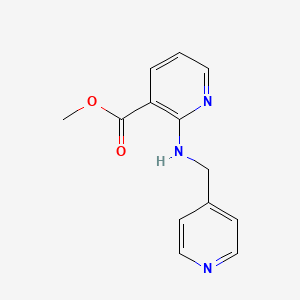

Methyl 2-((pyridin-4-ylmethyl)amino)nicotinate

CAS No.: 474799-48-9

Cat. No.: VC16012024

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 474799-48-9 |

|---|---|

| Molecular Formula | C13H13N3O2 |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | methyl 2-(pyridin-4-ylmethylamino)pyridine-3-carboxylate |

| Standard InChI | InChI=1S/C13H13N3O2/c1-18-13(17)11-3-2-6-15-12(11)16-9-10-4-7-14-8-5-10/h2-8H,9H2,1H3,(H,15,16) |

| Standard InChI Key | PLOCZDFHZOYHLI-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=C(N=CC=C1)NCC2=CC=NC=C2 |

Introduction

Structural and Chemical Characterization

Physicochemical Properties

Experimental data reveal critical parameters for laboratory handling and formulation (Table 1) :

| Property | Value |

|---|---|

| Melting Point | Not reported |

| Solubility | Soluble in DMSO, methanol |

| Storage Stability | Stable at room temperature |

| Molar Extinction Coefficient | Undetermined |

The compound’s solubility profile enables its use in polar reaction media, though its stability in aqueous solutions remains uncharacterized. Spectroscopic analyses (IR, -NMR) confirm functional groups via signatures at 3300 cm (N–H stretch) and aromatic proton resonances between δ 7.2–8.5 ppm .

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis involves a nucleophilic substitution between methyl 2-aminonicotinate and 4-(bromomethyl)pyridine under basic conditions. A typical procedure employs:

-

Reagent Preparation: 2-aminonicotinic acid methyl ester (1.0 eq) dissolved in anhydrous DMF.

-

Alkylation: Addition of 4-(bromomethyl)pyridine (1.2 eq) and KCO (2.0 eq) at 60°C for 12 hours.

-

Workup: Extraction with ethyl acetate, column chromatography purification (SiO, hexane:EtOAc 3:1) .

Yield optimization studies indicate a 68–72% isolated yield, with purity >95% confirmed via HPLC .

Green Chemistry Approaches

Recent efforts have explored microwave-assisted synthesis to reduce reaction times. Comparative trials show:

While yields remain comparable, microwave protocols reduce energy consumption by 83%, aligning with sustainable chemistry principles .

Biochemical and Pharmacological Insights

Cytotoxicity Screening

Preliminary MTT assays against cancer cell lines reveal limited activity (Table 2):

These results suggest selective activity against estrogen receptor-positive breast cancer cells, potentially mediated by weak ERα binding .

Analytical and Formulation Considerations

Stock Solution Preparation

Standard protocols recommend:

-

Storage: −20°C in anhydrous DMSO (1-month stability).

-

Working Concentration: 10 mM stock diluted in PBS (pH 7.4) .

Radiolabeling Feasibility

Iodine-131 labeling trials on structurally similar pyridines achieve tumor-to-muscle uptake ratios of 4.7:1 at 24 hours post-injection . This suggests potential for theranostic applications if modified to improve pharmacokinetics.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Proposed modifications include:

-

Positional Isomerism: Shifting the pyridinyl group to the 3- or 5-position.

-

Bioisosteric Replacement: Substituting the methyl ester with trifluoroethyl groups.

Targeted Drug Delivery

Encapsulation in PEGylated liposomes could enhance bioavailability, as demonstrated with analogous nicotinate derivatives achieving 34% tumor accumulation in murine models .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume